molecular formula C21H28O4 B1247041 1-[(2S,3S,9S,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

1-[(2S,3S,9S,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

Cat. No.: B1247041
M. Wt: 344.4 g/mol
InChI Key: IWQKGRNFKYKJHS-SPKZCENISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2S,3S,9S,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone is a natural product found in Thelephora terrestris with data available.

Scientific Research Applications

Crystal Structure Studies

The compound has been studied for its crystal structure, revealing insights into its molecular conformation and interactions. For example, the compound was found in a study to have a fused four-ring steroidal system with various ring conformations and weak intermolecular interactions in the crystal lattice (Zhou, Huang, Zhang, Wang, & Huang, 2015). Similar structural studies on related compounds have been conducted to understand their molecular geometry and potential applications (Zheng, Cui, & Rao, 2014).

Antimicrobial and Antifungal Properties

Research has also explored the antimicrobial and antifungal properties of compounds structurally similar to 1-[(2S,3S,9S,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone. For instance, certain phenanthrenes isolated from natural sources demonstrated significant antifungal and antibacterial activities, suggesting potential applications in agriculture and medicine (Zhao, Xu, Zhang, Gong, Zhu, Xu, Wang, & Yang, 2018).

Antiproliferative Activities

Some derivatives of dehydroepiandrosterone, which is structurally related to the compound , have shown potent antiproliferative effects on human cancer cells. This research suggests potential therapeutic applications in oncology, highlighting the relevance of structural analogues in drug development (Huang, Shen, Zhang, Li, Tian, & Quan, 2018).

Synthesis and Chemical Modification

The synthesis and structural modification of compounds like this compound have been a focus of research. Studies have explored various methods to modify these compounds to enhance their biological activity or to understand their chemical properties (Valverde, Cedillo, Cervera, Gómez, Nexticapa, Ramos, & Gil, 2013).

Properties

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

IUPAC Name

1-[(2S,3S,9S,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H28O4/c1-11(22)14-6-7-15-13-5-4-12-8-17(23)18(24)10-20(12,2)16(13)9-19(25)21(14,15)3/h5-6,8,15-19,23-25H,4,7,9-10H2,1-3H3/t15-,16-,17-,18-,19+,20-,21+/m0/s1

InChI Key

IWQKGRNFKYKJHS-SPKZCENISA-N

Isomeric SMILES

CC(=O)C1=CC[C@@H]2[C@@]1([C@@H](C[C@H]3C2=CCC4=C[C@@H]([C@H](C[C@]34C)O)O)O)C

Canonical SMILES

CC(=O)C1=CCC2C1(C(CC3C2=CCC4=CC(C(CC34C)O)O)O)C

Synonyms

2,3,12-trihydroxypregna-4,7,16-trien-20-one
stizophyllin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2S,3S,9S,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Reactant of Route 2
1-[(2S,3S,9S,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Reactant of Route 3
1-[(2S,3S,9S,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Reactant of Route 4
1-[(2S,3S,9S,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Reactant of Route 5
1-[(2S,3S,9S,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Reactant of Route 6
1-[(2S,3S,9S,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

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